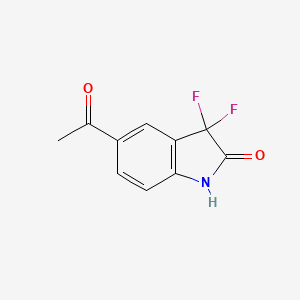

5-Acetyl-3,3-difluoroindolin-2-one

Description

Heterocyclic Chemistry: The Indolin-2-one Framework

At the core of 5-Acetyl-3,3-difluoroindolin-2-one lies the indolin-2-one scaffold, a privileged structure in heterocyclic chemistry. This bicyclic framework, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, is a common motif in a vast array of natural products and synthetic compounds. researchgate.net The indolin-2-one nucleus is considered a versatile scaffold in medicinal chemistry, known to be a key component in numerous pharmacologically active agents. researchgate.netekb.egekb.egnih.gov Its structural rigidity and synthetic tractability make it an ideal starting point for the development of new therapeutic agents. nih.gov The diverse biological activities associated with indolin-2-one derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the importance of this heterocyclic system in drug discovery. researchgate.netnih.govgrowingscience.com

The indolin-2-one scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. researchgate.netekb.eg Marketed antitumor drugs have been successfully developed using this framework. researchgate.net The adaptability of the indolin-2-one ring system allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. ekb.eg

Strategic Role of Fluorine in Organic and Medicinal Chemistry

The presence of a gem-difluoro group (CF2), as seen in 5-Acetyl-3,3-difluoroindolin-2-one, is a particularly valuable motif. enamine.net This group can act as a bioisostere for a carbonyl or methylene (B1212753) group, altering the molecule's electronic properties and conformation. The gem-difluorination can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. researchgate.netnih.gov The strategic placement of fluorine can also impact a molecule's lipophilicity, a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile. benthamscience.commdpi.com

Significance of 5-Acetyl-3,3-difluoroindolin-2-one in Contemporary Chemical Research

The compound 5-Acetyl-3,3-difluoroindolin-2-one represents a confluence of the versatile indolin-2-one scaffold and the strategic incorporation of a gem-difluoro moiety. The acetyl group at the 5-position further adds to the molecule's chemical functionality, providing a potential point for further synthetic modification or interaction with biological targets. While specific research findings on 5-Acetyl-3,3-difluoroindolin-2-one are emerging, its structural components suggest significant potential in various areas of chemical and medicinal research.

The combination of the indolin-2-one core, known for its role in kinase inhibition, with the gem-difluoro group, which can enhance drug-like properties, makes this compound a promising candidate for the development of novel therapeutic agents. Researchers are likely exploring its potential in areas such as oncology, where indolin-2-one derivatives have already made a significant impact. The acetyl group could also play a role in the molecule's activity, potentially influencing its binding to target proteins. Further investigation into the synthesis, reactivity, and biological evaluation of 5-Acetyl-3,3-difluoroindolin-2-one is anticipated to uncover its full potential in the advancement of chemical science.

Structure

3D Structure

Properties

CAS No. |

1286793-03-0 |

|---|---|

Molecular Formula |

C10H7F2NO2 |

Molecular Weight |

211.16 g/mol |

IUPAC Name |

5-acetyl-3,3-difluoro-1H-indol-2-one |

InChI |

InChI=1S/C10H7F2NO2/c1-5(14)6-2-3-8-7(4-6)10(11,12)9(15)13-8/h2-4H,1H3,(H,13,15) |

InChI Key |

JMHXINVNEPEARH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Acetyl 3,3 Difluoroindolin 2 One and Its Derivatives

Crafting the Indolin-2-one Core: Precursor Synthesis

The foundation of the synthesis lies in the preparation of a suitably substituted isatin (B1672199), which serves as the key precursor to the final product.

Building Blocks: The Synthesis of Substituted Isatins

Isatins (1H-indole-2,3-diones) are versatile intermediates in the synthesis of a wide array of heterocyclic compounds. The Sandmeyer isatin synthesis is a classical and widely employed method for their preparation. This process involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the corresponding isatin.

For the synthesis of the specific precursor required for 5-Acetyl-3,3-difluoroindolin-2-one, 4-aminoacetophenone would serve as the starting aniline.

| Reactant 1 | Reactant 2 | Reagents | Product |

| 4-Aminoacetophenone | Chloral hydrate, Hydroxylamine hydrochloride | Sulfuric acid | 5-Acetylisatin |

A Protective Step: N-Acetylation of Isatin Derivatives

In many synthetic sequences, the nitrogen atom of the isatin ring is protected, often through acetylation, prior to further transformations. This prevents unwanted side reactions and can influence the reactivity of the molecule. The N-acetylation of an isatin, such as 5-acetylisatin, is typically achieved by treating it with acetic anhydride, often in the presence of a catalyst or under reflux conditions. This straightforward reaction yields the corresponding N-acetylated isatin.

| Reactant | Reagent | Condition | Product |

| 5-Acetylisatin | Acetic Anhydride | Reflux | 1-Acetyl-5-acetylisatin |

The Crucial Step: Introduction of the Geminal Difluoro Moiety

The introduction of the two fluorine atoms at the C3 position is the defining step in the synthesis of 5-Acetyl-3,3-difluoroindolin-2-one. Several fluorinating agents and methodologies can be employed for this transformation.

Utilizing a Workhorse Reagent: Electrophilic Fluorination with Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) is a powerful and widely used reagent for the conversion of carbonyl groups to geminal difluorides. In the context of synthesizing 5-Acetyl-3,3-difluoroindolin-2-one, N-acetyl-5-acetylisatin would be the substrate for this reaction. The reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur of DAST, followed by a series of steps leading to the replacement of the oxygen with two fluorine atoms. This method is effective for a range of substrates, although the reaction conditions may need to be carefully controlled due to the reactive nature of DAST.

| Substrate | Reagent | Product |

| 1-Acetyl-5-acetylisatin | Diethylaminosulfur Trifluoride (DAST) | 1-Acetyl-5-acetyl-3,3-difluoroindolin-2-one |

An Alternative Pathway: Dearomative Electrophilic Fluorination of 2-Alkylindoles

A more recent approach to the synthesis of 3,3-difluoroindolin-2-ones involves the dearomative electrophilic fluorination of 2-alkylindoles. This strategy avoids the pre-formation of an isatin and instead builds the oxindole (B195798) ring system during the fluorination process. For the synthesis of the target molecule, a 2-alkylindole bearing a 5-acetyl substituent would be the required starting material. The reaction is typically carried out using an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of an oxidant. This method provides a direct route to the desired product scaffold.

A Milder Approach: Fluorination of Hydrazonoindolin-2-one Using Selectfluor™

Selectfluor™ (F-TEDA-BF4) is a user-friendly and versatile electrophilic fluorinating agent. A notable application is the fluorination of hydrazonoindolin-2-ones to yield 3,3-difluoroindolin-2-ones. This method involves the initial conversion of the C3-carbonyl of the isatin to a hydrazone. For the synthesis of 5-Acetyl-3,3-difluoroindolin-2-one, 5-acetylisatin would first be reacted with hydrazine (B178648) to form 5-acetyl-3-hydrazonoindolin-2-one. This intermediate is then treated with Selectfluor™ to introduce the geminal difluoro group. The reaction conditions are generally mild, making this a valuable alternative to harsher fluorinating agents. sigmaaldrich.com

| Substrate | Reagent | Product |

| 5-Acetyl-3-hydrazonoindolin-2-one | Selectfluor™ | 5-Acetyl-3,3-difluoroindolin-2-one |

Synthesis of Advanced 5-Acetyl-3,3-difluoroindolin-2-one Analogues

The synthesis of advanced analogues of 5-Acetyl-3,3-difluoroindolin-2-one leverages sophisticated chemical strategies to introduce diverse functionalities and stereochemical complexity. These methods are crucial for developing novel compounds with tailored properties for various applications in medicinal chemistry and materials science.

Metal-Catalyzed Difluoroacetylation and Intramolecular Amidation

A robust approach for the synthesis of the 3,3-difluoroindolin-2-one (B1366483) core involves a palladium-catalyzed intramolecular C-H difluoroalkylation. This process utilizes readily available starting materials and demonstrates high efficiency in constructing the difluorooxindole framework. nih.gov The use of specific phosphine (B1218219) ligands, such as BrettPhos, has been shown to be critical for achieving high yields in these transformations. nih.gov Mechanistic studies suggest that the rate-determining step of this catalytic cycle is the oxidative addition of the palladium catalyst to the C-X bond. nih.gov

While the direct difluoroacetylation of a pre-existing 5-acetylindolin-2-one is a plausible route, the intramolecular amidation of a suitably substituted difluoroacetylated aniline derivative represents a key strategy. This transformation typically involves the formation of an amide bond, leading to the cyclization and formation of the indolin-2-one ring system. The presence of the acetyl group at the 5-position is generally well-tolerated under these reaction conditions.

Modular Functionalization Strategies (e.g., C-H, C-C, C-N, C-O, C-P, C-S Bond Formation)

The 3,3-difluoroindolin-2-one scaffold serves as a versatile platform for a wide range of functionalization reactions. These transformations allow for the introduction of various substituents at different positions of the molecule, enabling the systematic exploration of the chemical space around this core structure. A notable example, although on a related system, is the diverse reactivity of 3,3-difluoro-2-exo-methylidene indolines, which showcases the potential for extensive modular functionalization. researchgate.net These strategies are broadly applicable to the 5-acetylated analogue.

The formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, carbon-phosphorus, and carbon-sulfur bonds can be achieved through various catalytic and non-catalytic methods. researchgate.net For instance, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds. researchgate.net The inherent reactivity of the scaffold also allows for nucleophilic additions and other transformations to introduce a wide array of functional groups. researchgate.net

Table 1: Examples of Modular Functionalization Reactions on the Indolin-2-one Scaffold

| Bond Formed | Reagents and Conditions | Reference |

|---|---|---|

| C-H | PhSiH(2 equiv), EtN (1 equiv), EtOH, 50 °C, 6 h | researchgate.net |

| C-N | Morpholine (5 equiv), PhMe, 100 °C, 6 h | researchgate.net |

| C-O | PhMe, 100 °C, 18 h, then LiOH (2 M), 2 h | researchgate.net |

| C-P | HP(O)(OEt)(2 equiv), CsF (1 equiv), PhMe, 70 °C, 18 h | researchgate.net |

| C-S | Not explicitly detailed but mentioned as possible | researchgate.net |

| C-C (alkyl) | dimethylmalonate (5 equiv), 15-crown-5 (B104581) (5 equiv), DCM, r.t., 2 h | researchgate.net |

| C-C (aryl) | [(CH)PdCl](2.5−5 mol %) and xantphos (B1684198) (5−10 mol %) | researchgate.net |

This table is illustrative of the types of functionalization reactions possible on the broader indolin-2-one scaffold, which are applicable to the 5-acetyl derivative.

Stereoselective Synthesis of Fluorinated Indolin-2-ones

Achieving stereoselectivity in the synthesis of fluorinated indolin-2-ones is a significant challenge. Organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of reactions. For example, a one-pot multistep transformation involving a Knoevenagel condensation, aza-Michael addition, and subsequent electrophilic fluorination has been successfully employed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-ones. nih.gov This methodology, which proceeds under mild conditions with high yields and diastereoselectivities, provides a conceptual framework for developing stereoselective routes to fluorinated indolin-2-ones. nih.gov

The key to stereocontrol often lies in the use of chiral catalysts or auxiliaries that can direct the approach of reagents to a specific face of the substrate. The development of such methods for the direct, enantioselective fluorination of 3-substituted indolin-2-ones is an active area of research.

Chemical Reactivity of 3,3-Difluoroindolin-2-one Scaffolds

The presence of the gem-difluoro group at the C3 position significantly influences the chemical reactivity of the 3,3-difluoroindolin-2-one scaffold. This structural feature imparts unique electronic properties to the molecule, rendering the C3 carbon electrophilic and activating adjacent bonds.

Nucleophilic and Electrophilic Reaction Pathways

The 3,3-difluoroindolin-2-one scaffold exhibits both nucleophilic and electrophilic character. The carbonyl group at C2 can act as a nucleophile through its oxygen atom, particularly in the presence of strong acids that protonate the carbonyl oxygen. youtube.com Conversely, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

The C3 carbon, being bonded to two electron-withdrawing fluorine atoms, is highly electrophilic and is a key site for nucleophilic attack. This reactivity can be exploited to introduce a variety of substituents at this position. The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the substituents on the ring influencing the position of substitution.

Furthermore, related structures like 3,3-difluoro-2-exo-methylidene indolines demonstrate the amphoteric nature of the exocyclic double bond, which can react as both a nucleophile and an electrophile, highlighting the versatile reactivity of these systems. researchgate.net

Palladium-Catalyzed Transformations

Palladium catalysis plays a pivotal role in the functionalization of the 3,3-difluoroindolin-2-one scaffold. As previously mentioned, palladium-catalyzed intramolecular C-H difluoroalkylation is a key method for the synthesis of the core structure. nih.gov Beyond synthesis, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are invaluable for introducing aryl, vinyl, and amino groups at various positions on the indolinone ring system. researchgate.net

These transformations typically involve the oxidative addition of a palladium(0) species to an aryl or vinyl halide (or triflate), followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. The choice of ligands is crucial for the success of these reactions, influencing their efficiency and selectivity. nih.gov The development of palladium-catalyzed methods for the direct C-H functionalization of the aromatic ring of 3,3-difluoroindolin-2-ones is also an area of growing interest.

Advanced Characterization Techniques for Structural Elucidation

Spectroscopic Methods for Molecular Structure Determination

Spectroscopic techniques are fundamental in determining the molecular structure of a chemical compound by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei. For 5-Acetyl-3,3-difluoroindolin-2-one, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR Spectroscopy: This technique would identify the number and types of hydrogen atoms (protons) in the molecule. The chemical shifts would indicate the electronic environment of each proton, while the splitting patterns (spin-spin coupling) would reveal the number of neighboring protons.

¹³C NMR Spectroscopy: This would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, and its chemical shift would depend on its hybridization and the electronegativity of attached atoms.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR would be particularly informative. The chemical shift of the fluorine signal would confirm the C-F bonding environment. Coupling between the fluorine atoms and adjacent protons or carbons would provide valuable structural information.

Expected, but currently unavailable, NMR data would be presented in a table similar to this:

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | Data not available | Data not available | Data not available |

| ¹³C | Data not available | Data not available | Data not available |

| ¹⁹F | Data not available | Data not available | Data not available |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is excellent for identifying the functional groups present. For 5-Acetyl-3,3-difluoroindolin-2-one, characteristic absorption bands would be expected for the carbonyl groups (ketone and lactam), the N-H bond of the indolinone ring, and the C-F bonds.

A representative, though currently unpopulated, IR data table would look like this:

| Functional Group | Expected Absorption Frequency (cm⁻¹) |

| N-H (stretch) | Data not available |

| C=O (acetyl ketone) | Data not available |

| C=O (lactam) | Data not available |

| C-F (stretch) | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule, such as the aromatic ring and carbonyl groups in 5-Acetyl-3,3-difluoroindolin-2-one.

A summary of expected UV-Vis data would be formatted as follows:

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the elemental composition and thus the molecular formula of the compound.

An example of how HRMS data would be presented:

| Ionization Mode | Calculated m/z | Measured m/z | Molecular Formula |

| Data not available | Data not available | Data not available | C₁₀H₇F₂NO₂ |

X-ray Crystallography for Three-Dimensional Structural Analysis

Should crystallographic data become available, it would be summarized in a table like this:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the molecular structure, electronic landscape, and spectroscopic properties of a compound. While specific computational studies on 5-Acetyl-3,3-difluoroindolin-2-one are not extensively documented in publicly available literature, we can infer its properties based on studies of the parent 3,3-difluoroindolin-2-one (B1366483) scaffold and related substituted analogs.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For 5-Acetyl-3,3-difluoroindolin-2-one, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to locate the global energy minimum on the potential energy surface.

The key structural features of interest include the planarity of the bicyclic indolinone system, the bond lengths and angles involving the fluorine atoms, and the orientation of the 5-acetyl group. The gem-difluoro group at the C3 position introduces significant steric and electronic effects. The C-F bonds are expected to be polarized, and the C3 carbon will be electron-deficient. The orientation of the acetyl group at the C5 position relative to the indolinone ring will be a key conformational variable. Rotation around the C5-C(O) bond would lead to different conformers, and their relative energies can be calculated to identify the most stable arrangement.

Table 1: Predicted Key Geometric Parameters for 5-Acetyl-3,3-difluoroindolin-2-one (Illustrative)

| Parameter | Predicted Value | Notes |

|---|---|---|

| C3-F Bond Length | ~1.35 Å | Typical for gem-difluoroalkanes. |

| C2=O Bond Length | ~1.22 Å | Characteristic of a lactam carbonyl. |

Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the electrostatic potential.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For 5-Acetyl-3,3-difluoroindolin-2-one, the electron-withdrawing nature of the two fluorine atoms and the acetyl group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indolin-2-one. The acetyl group, being a deactivating group on the aromatic ring, would further contribute to lowering the HOMO energy.

The electrostatic potential (ESP) map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the oxygen atom of the lactam carbonyl and the oxygen of the acetyl group would be regions of high negative potential. The hydrogen atom on the nitrogen and the area around the C3 carbon would likely exhibit positive electrostatic potential.

Vibrational analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can be a valuable tool for the identification and characterization of the synthesized compound by comparing it with experimental spectra.

Key predicted vibrational frequencies for 5-Acetyl-3,3-difluoroindolin-2-one would include:

N-H stretch: Around 3200-3400 cm⁻¹

C=O (lactam) stretch: Around 1740-1760 cm⁻¹

C=O (acetyl) stretch: Around 1680-1700 cm⁻¹

C-F stretches: In the region of 1000-1200 cm⁻¹

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It allows for the quantification of charge transfer between orbitals, which can explain the stability arising from hyperconjugation and delocalization. In 5-Acetyl-3,3-difluoroindolin-2-one, NBO analysis could be used to investigate the delocalization of the nitrogen lone pair into the aromatic system and the carbonyl group, as well as the electronic effects of the gem-difluoro and acetyl substituents on the electronic structure of the indolinone core.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical energy functions.

For 5-Acetyl-3,3-difluoroindolin-2-one, an MD simulation could be used to study its conformational flexibility, particularly the rotation of the acetyl group and any puckering of the five-membered ring. In a biological context, MD simulations are invaluable for understanding how a ligand like this might interact with a protein target. The simulation can reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the role of solvent molecules in the binding process.

Mechanistic Studies of Chemical Reactions via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This can help in understanding the feasibility of a reaction pathway and the factors that control its rate and selectivity.

For reactions involving 5-Acetyl-3,3-difluoroindolin-2-one, computational studies could be used to investigate various transformations. For example, the reactivity of the acetyl group (e.g., in condensation reactions) or the susceptibility of the aromatic ring to further substitution could be modeled. DFT calculations would be employed to locate the transition state structures for each step of a proposed mechanism, and the calculated activation energies would provide a quantitative measure of the reaction's kinetics.

In Silico Screening and Virtual Ligand Design

The investigation into related compounds often involves the use of computational methods to predict their interaction with biological targets. These studies typically generate extensive data, including docking scores, binding energies, and predicted intermolecular interactions. However, without specific research focused on 5-Acetyl-3,3-difluoroindolin-2-one, no such data can be presented.

Therefore, the creation of detailed research findings and data tables for the in silico screening and virtual ligand design of 5-Acetyl-3,3-difluoroindolin-2-one is not possible at this time due to the lack of primary research on this specific molecule. Further experimental and computational research would be required to generate the necessary data for a comprehensive analysis in this area.

Structure Activity Relationship Sar Studies on 5 Acetyl 3,3 Difluoroindolin 2 One Analogues

Design Principles for Structural Variation

The rational design of analogues of 5-Acetyl-3,3-difluoroindolin-2-one is guided by established principles of medicinal chemistry, primarily focusing on its potential as a kinase inhibitor. The indolinone ring serves as a critical pharmacophore, often acting as a competitive inhibitor for ATP binding in the catalytic pocket of protein kinases. nih.gov The design strategy for modifying this core structure involves a multi-pronged approach:

Targeted Modifications: Alterations are strategically made to the acetyl group, the indoline (B122111) ring, and the fluorine atoms to probe their respective contributions to the molecule's activity.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, metabolic stability, or toxicological profile. researchgate.net

Hybrid Pharmacophore Approach: This strategy involves merging the 5-Acetyl-3,3-difluoroindolin-2-one scaffold with other known pharmacophoric fragments to create hybrid molecules with potentially enhanced or dual-target activity. nih.gov

These design principles are not mutually exclusive and are often employed in combination to systematically explore the chemical space around the lead compound.

Influence of Acetyl Group Modifications on Activity

The acetyl group at the C5 position of the indoline ring presents a key vector for modification to modulate the compound's properties. While direct SAR data for 5-Acetyl-3,3-difluoroindolin-2-one is not extensively published, the influence of acetyl groups in similar heterocyclic compounds provides valuable insights.

In studies on 1,3,4-oxadiazoline derivatives, the introduction of an acetyl group has been shown to significantly enhance antimicrobial activity. nih.gov This suggests that the acetyl moiety can play a crucial role in the molecule's interaction with its biological target.

Bioisosteric Replacements: A common strategy in medicinal chemistry is the bioisosteric replacement of the acetyl group to fine-tune the compound's electronic and steric properties. Potential bioisosteres for the acetyl group include:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Acetyl (-COCH₃) | Amide (-CONH₂) | Can alter hydrogen bonding capacity and solubility. |

| Sulfonamide (-SO₂NH₂) | Introduces different geometric and electronic properties. | |

| Small heterocyclic rings (e.g., oxazole, thiazole) | Can modulate metabolic stability and target interactions. |

The rationale for these replacements is to potentially improve target engagement, enhance cell permeability, or block metabolic pathways that could deactivate the compound. For instance, replacing an amide with a metabolically stable triazole has been shown to improve bioavailability in a series of indolin-2-one inhibitors. nih.gov

Effects of Substitutions on the Indoline Ring System

Substitutions at C5 and C6: The placement of the acetyl group at C5 is significant. Modifications at this position, as well as the adjacent C6 position, can impact the molecule's interaction with the target protein. For example, in a series of 3,5,6-substituted indolin-2-one derivatives developed as Aurora B kinase inhibitors, the substitution pattern at these positions was crucial for potency. researchgate.net

General Substitution Patterns and Their Effects:

| Position of Substitution | Type of Substituent | General Effect on Activity |

| C5 | Small, electron-withdrawing groups | Can enhance potency by forming specific interactions in the binding pocket. |

| C6 | Bulky, hydrophobic groups | May improve selectivity for certain kinases. |

| N1 (Amide Nitrogen) | Alkyl or aryl groups | N-unsubstituted oxindoles have shown potent activity in some studies, while N1-substitution can modulate solubility and cell permeability. researchgate.net |

The strategic placement of different functional groups on the indoline ring allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic effect.

Role of Fluorine Atoms in Modulating Molecular Interactions

The gem-difluoro group at the C3 position is a key feature of 5-Acetyl-3,3-difluoroindolin-2-one. The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry due to their unique properties.

Impact of Gem-Difluorination: The C3 position of the oxindole (B195798) scaffold is crucial for its biological activity. The synthesis of 3,3-difluoro-2-oxindoles has been a focus of research to create bio-isosteres of oxindoles with potentially improved properties. researchgate.net The gem-difluoro group can influence the molecule in several ways:

Conformational Rigidity: The presence of two fluorine atoms can lock the conformation of the molecule, potentially leading to a more favorable binding orientation with the target protein.

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state of the molecule at physiological pH.

Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.

Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its cell membrane permeability and oral bioavailability.

The direct transfer of a 1-aryl-(2,2-difluorovinyl) group to indole (B1671886) heterocycles has been developed as a method to synthesize gem-difluoro olefins, highlighting the importance of this structural motif. nih.gov The β-fluoride elimination is a key step in these transformations, underscoring the unique reactivity imparted by the fluorine atoms. nih.gov

The strategic incorporation of fluorine atoms, particularly the gem-difluoro moiety at the C3 position, is a powerful tool for optimizing the pharmacological profile of 5-Acetyl-3,3-difluoroindolin-2-one and its analogues.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Accessing Complex Analogues

The ability to synthesize a diverse library of analogs is fundamental to any successful drug discovery program. For 5-Acetyl-3,3-difluoroindolin-2-one, future synthetic efforts will likely focus on developing more efficient and versatile routes to not only the parent compound but also to a wide array of structurally complex derivatives. Key areas of innovation will include the exploration of novel fluorination reagents and catalytic systems for the construction of the 3,3-difluorooxindole core. Furthermore, the development of late-stage functionalization techniques will be crucial for rapidly accessing analogs with diverse substitution patterns on the aromatic ring and at the N1 position. Such advancements will enable a more thorough investigation of the structure-activity relationships (SAR) for this compound class.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the reach of traditional methods. In the context of 5-Acetyl-3,3-difluoroindolin-2-one, AI and ML algorithms could be employed to:

Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel analogs.

De Novo Design: Generate novel molecular structures with desired pharmacological profiles based on the 3,3-difluoroindolin-2-one (B1366483) scaffold.

Virtual Screening: Screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target.

The integration of these in silico approaches will undoubtedly accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates.

Exploration of New Pharmacological Targets for Difluoroindolin-2-ones

While the indolin-2-one scaffold is known to interact with a variety of biological targets, including protein kinases, the full pharmacological potential of 5-Acetyl-3,3-difluoroindolin-2-one remains to be elucidated. Future research should aim to identify and validate novel pharmacological targets for this compound class. This can be achieved through a combination of approaches, including:

Phenotypic Screening: Testing the compound in cell-based assays that measure a specific cellular phenotype, such as cell death or differentiation, to identify its biological effects.

Target-Based Screening: Screening the compound against a panel of known and putative drug targets to identify direct molecular interactions.

Chemoproteomics: Utilizing chemical probes derived from 5-Acetyl-3,3-difluoroindolin-2-one to identify its protein binding partners in a cellular context.

The discovery of new pharmacological targets will open up new therapeutic avenues for this promising class of compounds.

Applications in Chemical Biology as Molecular Probes

The unique chemical properties of 5-Acetyl-3,3-difluoroindolin-2-one make it an attractive candidate for development as a chemical probe. Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in their native environment. The acetyl group at the 5-position provides a convenient handle for the attachment of reporter tags, such as fluorophores or affinity labels, without significantly altering the core structure of the molecule. These tagged derivatives could then be used in a variety of applications, including:

Fluorescence Microscopy: To visualize the subcellular localization of the compound's target protein(s).

Pull-Down Assays: To identify the protein binding partners of the compound from complex biological lysates.

Activity-Based Protein Profiling (ABPP): To identify and quantify the activity of specific enzymes in their native cellular environment.

The development of 5-Acetyl-3,3-difluoroindolin-2-one-based chemical probes will provide invaluable tools for basic research and target validation.

Q & A

Q. How to efficiently retrieve crystallographic data for 5-Acetyl-3,3-difluoroindolin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.